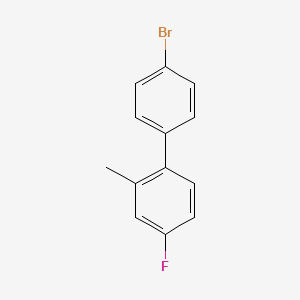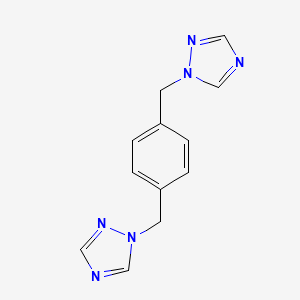
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its wide range of bioactivities, including anticancer, antitubercular, and kinase inhibition properties . The compound is characterized by its benzene ring substituted with two 1,2,4-triazol-1-ylmethyl groups at the 1 and 4 positions.
Mechanism of Action
Target of Action
Similar compounds with triazolyl groups have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms .
Pharmacokinetics
Its predicted properties include a melting point of 163-164 °c, a boiling point of 5127±600 °C, and a density of 132±01 g/cm3 .
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
It is known that the compound is stable under normal temperatures and pressures, and it should be stored at 2-8℃ in a dry, sealed environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene can be synthesized through the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction involves the following steps:
- Dissolve hydroquinone and 1H-1,2,4-triazole-1-methanol in a suitable solvent such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate, to the reaction mixture.
- Stir the mixture at room temperature for a specified period.
- Purify the product through crystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with metal ions, such as copper, due to the presence of nitrogen atoms in the triazole rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Coordination Complex Formation: Metal salts like copper chloride (CuCl2) are used under hydrothermal conditions.
Major Products
Substitution Products: Alkylated derivatives of the compound.
Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers (CPs) formed with metal ions.
Scientific Research Applications
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of coordination complexes and MOFs.
Biology: Investigated for its potential bioactivities, including anticancer and antitubercular properties.
Medicine: Explored for its kinase inhibition properties, which could be useful in drug development.
Industry: Utilized in the preparation of catalysts, luminescent materials, and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(1H-1,2,4-triazol-1-yl)benzene: Similar structure but lacks the methylene bridges.
1,1’-p-Xylylenebis(1H-1,2,4-triazole): Similar structure with different substitution patterns.
Uniqueness
1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylene bridges enhances its ability to form coordination complexes and participate in various chemical reactions .
Properties
IUPAC Name |
1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAUVSLAZIXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2463793.png)
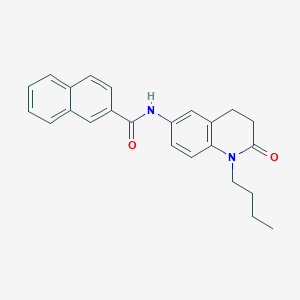

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![1-(4-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2463798.png)
![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)

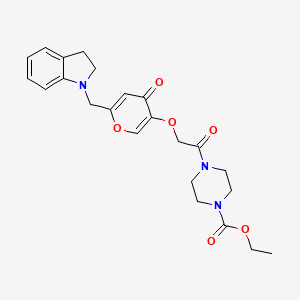
![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide](/img/structure/B2463805.png)
![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)
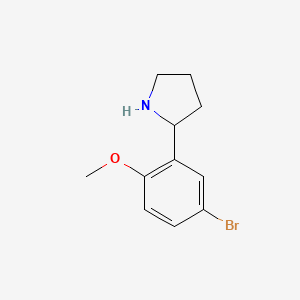
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
